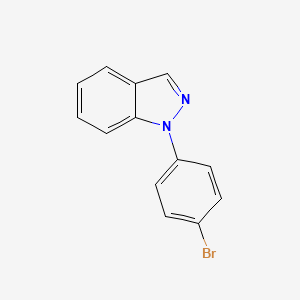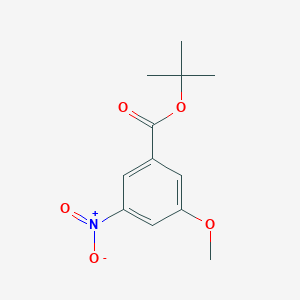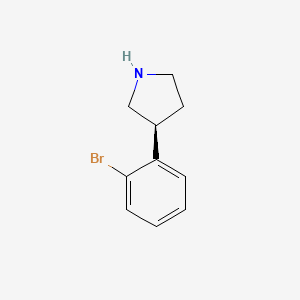
(S)-3-(2-Bromophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(2-Bromophenyl)pyrrolidine is a chiral compound characterized by the presence of a bromine atom on the phenyl ring and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(2-Bromophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzaldehyde and (S)-proline.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 2-bromobenzaldehyde with (S)-proline.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor the desired reaction pathway.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-(2-Bromophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Oxidized or Reduced Forms: Oxidation and reduction reactions produce oxidized or reduced forms of the compound, respectively.
Applications De Recherche Scientifique
(S)-3-(2-Bromophenyl)pyrrolidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of chiral compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-3-(2-Bromophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, influencing their activity.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
®-3-(2-Bromophenyl)pyrrolidine: The enantiomer of (S)-3-(2-Bromophenyl)pyrrolidine, differing in its chiral configuration.
3-(2-Chlorophenyl)pyrrolidine: A similar compound with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)pyrrolidine: A compound with a fluorine atom on the phenyl ring.
Uniqueness:
Chirality: The (S)-enantiomer exhibits unique biological activity compared to its ®-enantiomer.
Reactivity: The presence of the bromine atom influences the compound’s reactivity and its suitability for specific chemical reactions.
Propriétés
Formule moléculaire |
C10H12BrN |
|---|---|
Poids moléculaire |
226.11 g/mol |
Nom IUPAC |
(3S)-3-(2-bromophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12BrN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2/t8-/m1/s1 |
Clé InChI |
UDPMAKWIVUVLMO-MRVPVSSYSA-N |
SMILES isomérique |
C1CNC[C@@H]1C2=CC=CC=C2Br |
SMILES canonique |
C1CNCC1C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


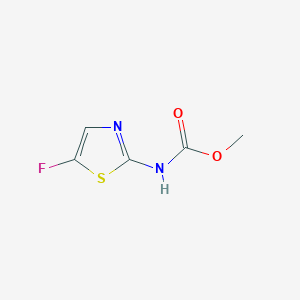
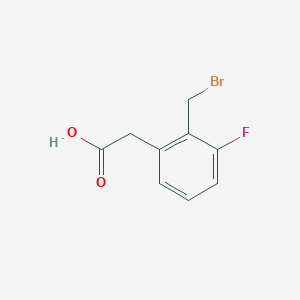


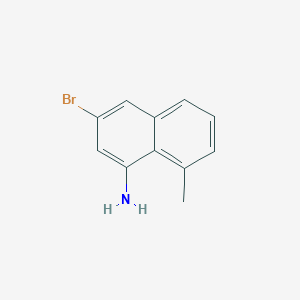
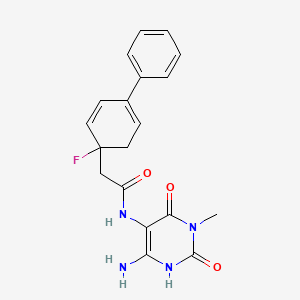
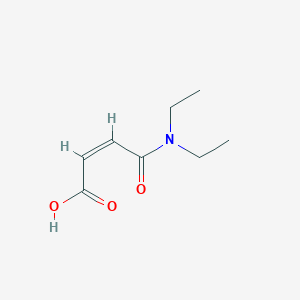

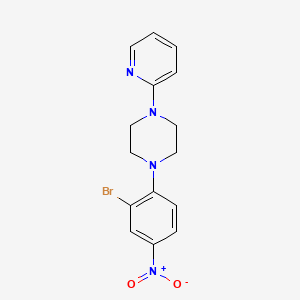

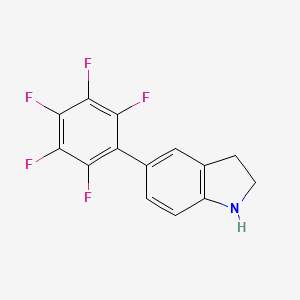
![Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate](/img/structure/B12845626.png)
